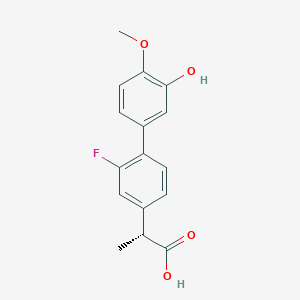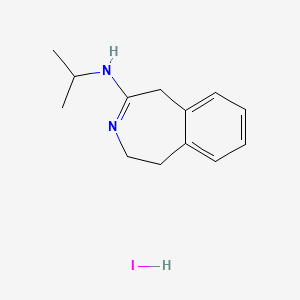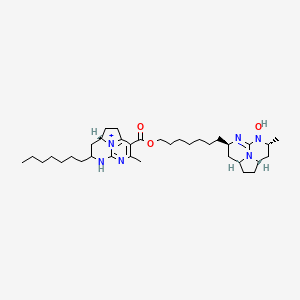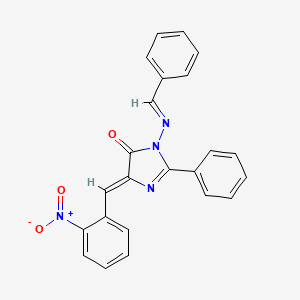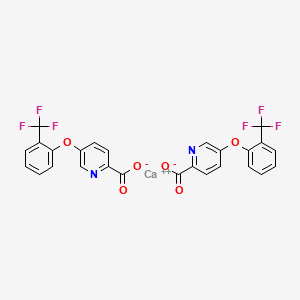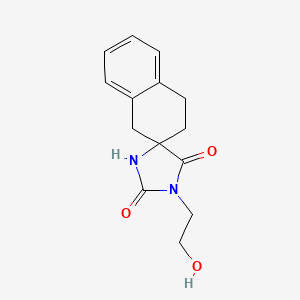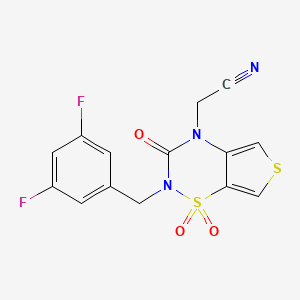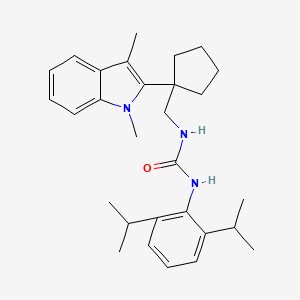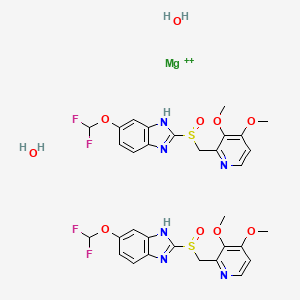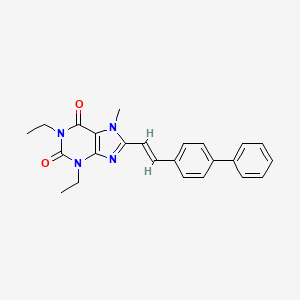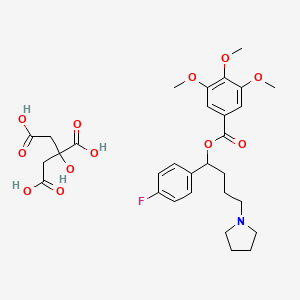
alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidine ring, and a trimethoxybenzoate moiety. The citrate salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate typically involves multiple steps. One common method starts with the preparation of the intermediate 1-(4-fluorophenyl)-4-oxobutyl-3-pyrrolidinyl 3,4,5-trimethoxybenzoate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted cyclization and the use of specific catalysts can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes at the molecular level.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.
Mécanisme D'action
The mechanism of action of alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate involves its interaction with specific molecular targets. One key target is tubulin, a protein that plays a crucial role in cell division. The compound binds to the colchicine site on tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide: This compound shares structural similarities with alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate and has been studied for its anticancer properties.
3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives: These compounds also feature the trimethoxybenzoyl group and have shown significant anticancer activity.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to disrupt microtubule dynamics and its stability in various conditions make it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
102584-34-9 |
|---|---|
Formule moléculaire |
C30H38FNO12 |
Poids moléculaire |
623.6 g/mol |
Nom IUPAC |
[1-(4-fluorophenyl)-4-pyrrolidin-1-ylbutyl] 3,4,5-trimethoxybenzoate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C24H30FNO5.C6H8O7/c1-28-21-15-18(16-22(29-2)23(21)30-3)24(27)31-20(17-8-10-19(25)11-9-17)7-6-14-26-12-4-5-13-26;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,15-16,20H,4-7,12-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
YGUVQEHBJAHVGX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)OC(CCCN2CCCC2)C3=CC=C(C=C3)F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


